A Technical Guide to the Synthesis and Characterization of Apalutamide-d3 for Research Applications
A Technical Guide to the Synthesis and Characterization of Apalutamide-d3 for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apalutamide is a potent, non-steroidal, second-generation androgen receptor (AR) antagonist approved for the treatment of certain types of prostate cancer.[1][2] It functions by selectively binding to the ligand-binding domain of the AR, which inhibits AR nuclear translocation and prevents the transcription of AR-responsive genes, ultimately hindering the growth of prostate cancer cells.[2] In drug development and clinical research, stable isotope-labeled internal standards (SIL-IS) are critical for accurate quantification of drug concentrations in biological matrices.[3][4]
The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a validated approach in medicinal chemistry to improve the metabolic stability of drugs, a phenomenon known as the kinetic isotope effect. Deuteration can slow the rate of enzymatic metabolism, potentially leading to a longer drug half-life and increased systemic exposure. Apalutamide-d3, specifically the N-trideuteromethyl derivative, serves as an ideal internal standard for bioanalytical assays due to its chemical and physical similarity to the parent drug, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of the synthetic route and analytical characterization of Apalutamide-d3 for research use.
Synthesis of N-trideuteromethyl Apalutamide (Apalutamide-d3)
The synthesis of Apalutamide-d3 is generally achieved through a convergent synthesis strategy that involves the preparation of two key intermediates: a thiohydantoin core (Intermediate A) and a deuterated side chain (Intermediate B). These intermediates are then coupled to form the final product.
Synthetic Workflow
Caption: Synthetic workflow for Apalutamide-d3.
Experimental Protocol: Synthesis of Apalutamide-d3
This protocol is a representative procedure based on published synthetic strategies. Optimization may be required.
1. Synthesis of Intermediate B: 4-Amino-2-fluoro-N-(trideuteromethyl)benzamide
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To a solution of 4-amino-2-fluorobenzoic acid in an aprotic solvent such as dimethylformamide (DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
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Add trideuteromethylamine hydrochloride (CD3NH2·HCl) to the mixture.
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Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.
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Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purify the crude product by column chromatography to yield Intermediate B.
2. Synthesis of Intermediate A: Thiohydantoin Core
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React a suitable precursor, such as 4-amino-2-(trifluoromethyl)benzonitrile, with thiophosgene in a solvent like dichloromethane (DCM) to form the isothiocyanate intermediate.
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Cyclize the isothiocyanate intermediate with an amino acid derivative under basic conditions to form the thiohydantoin core structure (Intermediate A).
3. Final Coupling: Synthesis of Apalutamide-d3
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Couple Intermediate A with Intermediate B via a nucleophilic aromatic substitution reaction.
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Dissolve both intermediates in a suitable solvent and add a base to facilitate the reaction.
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Heat the reaction mixture as required and monitor for completion.
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After the reaction is complete, cool the mixture and perform an appropriate workup.
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Purify the final product, Apalutamide-d3, by recrystallization or column chromatography to achieve high purity.
Characterization of Apalutamide-d3
The identity, purity, and isotopic enrichment of the synthesized Apalutamide-d3 must be confirmed using various analytical techniques.
Analytical Characterization Workflow
Caption: Analytical workflow for Apalutamide-d3 characterization.
Quantitative Data Summary
The following tables summarize key data for the characterization of Apalutamide-d3.
Table 1: General Information
| Parameter | Value |
|---|---|
| Compound Name | Apalutamide-d3 |
| Molecular Formula | C₂₁H₁₂D₃F₄N₅O₂S |
| Molecular Weight | ~480.45 g/mol |
| Appearance | White to off-white solid |
| Intended Use | Internal standard for quantitative analysis |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Specification | Typical Result |
|---|---|---|---|
| Chemical Purity | HPLC | ≥ 98.0% | 98.7% |
| Isotopic Enrichment (D) | Mass Spectrometry | Report Value | >99 atom % D |
Detailed Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to separate the main compound from any potential impurities to determine its chemical purity.
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Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
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Column: A C18 reverse-phase column (e.g., Agilent Eclipse XDB C8, 150 x 4.6 mm).
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Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., 0.1M Phosphate Buffer, pH 4.6) and an organic solvent like acetonitrile. A common ratio is 40:60 (Buffer:Acetonitrile).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where Apalutamide shows maximum absorbance, typically around 243-245 nm.
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Sample Preparation: Dissolve a known amount of Apalutamide-d3 in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to an appropriate concentration for injection.
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Analysis: Inject the sample into the HPLC system. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.
Table 3: Typical HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile / 0.1M Phosphate Buffer (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Retention Time | ~4.5 minutes (for unlabeled Apalutamide) |
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of Apalutamide-d3.
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Identity Confirmation: The identity is confirmed by comparing the measured accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass. The observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated mass.
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Isotopic Enrichment Analysis: The isotopic enrichment is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are used to calculate the percentage of molecules that contain the desired number of deuterium atoms.
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LC-MS/MS Transition: For quantitative analysis, a common Multiple Reaction Monitoring (MRM) transition for Apalutamide-d3 is m/z 481 → 453.
Table 4: Typical Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI+ |
| Analysis Type | High-Resolution MS (Identity), MRM (Quantification) |
| Expected [M+H]⁺ | ~481.1 m/z |
| MRM Transition (Quantifier) | m/z 481 → 453 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Apalutamide-d3 and to ensure the isotopic labels are at the correct position.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR Analysis: The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. For N-trideuteromethyl Apalutamide, the key confirmation is the absence or significant reduction of the signal corresponding to the N-methyl protons, which would typically appear in the spectrum of unlabeled Apalutamide. The presence of all other expected proton signals confirms the integrity of the rest of the molecular structure.
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¹³C NMR Analysis: The ¹³C NMR spectrum will show the signals for all carbon atoms in the molecule. The carbon of the CD₃ group will exhibit a multiplet pattern due to coupling with deuterium, and its chemical shift will be slightly different compared to the CH₃ group in the unlabeled compound.
